molecular formula C22H16ClN3OS B2548565 4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392241-57-5

4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2548565
CAS No.: 392241-57-5
M. Wt: 405.9
InChI Key: BDKQIPIBFJLOGL-UHFFFAOYSA-N
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Description

4-Benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a benzamide core linked to a 5-(2-chlorophenyl)-substituted thiadiazole ring via an amide bond. Thiadiazole derivatives are widely studied for their anticancer, antimicrobial, and anticonvulsant activities, with structural modifications (e.g., halogenation, substituent positioning) playing critical roles in efficacy .

Properties

IUPAC Name

4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3OS/c23-19-9-5-4-8-18(19)21-25-26-22(28-21)24-20(27)17-12-10-16(11-13-17)14-15-6-2-1-3-7-15/h1-13H,14H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKQIPIBFJLOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H18ClN3SC_{23}H_{18}ClN_{3}S with a molecular weight of approximately 405.92 g/mol. Its structure features a benzamide moiety linked to a thiadiazole ring substituted with a chlorophenyl group.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives, including this compound. Research indicates that compounds in this class can exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

  • A study evaluated several thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Results showed that compounds similar to this compound exhibited IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL, indicating potent anticancer activity .
CompoundCell LineIC50 (µg/mL)
4eMCF-75.36
4iHepG22.32
TargetMCF-710.10

The mechanism through which this compound exerts its biological effects primarily involves:

  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to an increase in the Bax/Bcl-2 ratio and activation of caspase 9, promoting apoptotic cell death in cancer cells .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the S and G2/M phases in treated cancer cells .

Comparative Analysis with Similar Compounds

Thiadiazole derivatives often share similar mechanisms but differ in potency based on structural variations. For instance:

Compound NameStructure VariationAnticancer Activity
4eEthoxy groupIC50 = 5.36 µg/mL
4iBenzyl piperidineIC50 = 2.32 µg/mL
TargetChlorophenyl groupIC50 = 10.10 µg/mL

The presence of different substituents significantly influences the biological activity and selectivity towards cancer cells .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit potent anticancer properties. For example, research indicates that compounds similar to 4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide show significant cytotoxic effects against various cancer cell lines.

  • Case Study: Antitumor Activity
    A study evaluated the cytotoxic effects of several thiadiazole derivatives on MCF-7 breast cancer cells and HepG2 liver cancer cells. The results showed that compounds with electron-withdrawing groups, such as chlorine, significantly enhanced cytotoxicity (IC50 values as low as 5.36 µg/mL) compared to control groups .
CompoundCell LineIC50 (µg/mL)
4eMCF-75.36
4gHepG210.10
Control->100

Anticholinesterase Activity

Thiadiazole derivatives have also been investigated for their anticholinesterase activity, which is crucial in treating neurodegenerative diseases such as Alzheimer's.

  • Case Study: Inhibition of Acetylcholinesterase
    Research indicated that certain thiadiazole-based compounds inhibited acetylcholinesterase effectively, suggesting potential use in neuropharmacology. The structure-activity relationship (SAR) showed that modifications to the thiadiazole ring could enhance inhibitory potency .
CompoundIC50 (µM)Mechanism
Thiadiazole A12.5Reversible Inhibition
Thiadiazole B8.0Irreversible Inhibition

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogenated Derivatives
  • Bromo-Substituted Analogs :

    • 2-Benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (Masi et al., 2011): Demonstrated 100% protection against mortality at 60 mg/kg in anticancer assays, highlighting bromo substitution as a key enhancer of activity .
    • MH-B1T2 (2-benzamido-5-bromo analog): Exhibited superior anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models, outperforming carbamazepine .
  • Chloro/Fluoro-Substituted Analogs :

    • 4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4c) : NMR and IR data confirmed structural stability, but activity was lower compared to bromo analogs .
    • 2-Fluoro/3-Fluoro/4-Fluoro Derivatives (4d–4f) : Fluorine substitution improved metabolic stability but showed moderate anticancer activity .
Benzyl vs. Halogen Substituents

However, electron-withdrawing halogens (Br, Cl) may improve target binding via dipole interactions, as seen in bromo-substituted derivatives .

Structural Modifications and Binding Interactions

  • Sulfonamide vs. Amide Linkages: N-({5-[(4-Chlorobenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9b): Sulfonamide linkage in this compound may enhance hydrogen bonding with target enzymes compared to the amide bond in the benzyl-substituted target . N-[4-(2-Hydroxyethyl)-1,2,4-oxathiazinan-3-ylidene]-benzamide: Oxathiazinanone ring formation alters solubility and redox properties, diverging from the thiadiazole core .
  • Complex Substituents: 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide: Showed strong binding to dihydrofolate reductase (DHFR; ΔG = −9.0 kcal/mol), suggesting polyhalogenation enhances enzyme inhibition . 4-(Dimethylsulfamoyl)benzamide Derivatives: Sulfamoyl groups improve solubility but may reduce blood-brain barrier penetration compared to the benzyl group .

Pharmacokinetic and Physicochemical Properties

Compound Name Substituents Molecular Weight Key Activity Reference
Target Compound 4-Benzyl, 2-Cl-phenyl 435.91* Under investigation -
2-Benzamide-5-bromo analog 5-Br, 2-Cl-phenyl 394.67 Anticancer (100% protection)
MH-B1T2 2-Br, 2-Cl-phenyl 394.67 Anticonvulsant
4-Chloro derivative (4c) 4-Cl, pyridin-2-yl 332.78 Moderate anticancer
2,4-Dichloro analog 2,4-Cl, trichloroethyl 544.66 DHFR inhibition
4-(Dimethylsulfamoyl)benzamide Sulfamoyl, 4-Cl-benzylthio 492.57 Improved solubility

*Calculated molecular weight based on formula C₃₂H₂₄ClN₃O₂S.

Key Research Findings

Bromo Substitution Superiority : Bromo analogs consistently outperform chloro/fluoro derivatives in both anticancer and anticonvulsant models, likely due to enhanced electronic interactions with target proteins .

Benzyl Group Trade-offs : While the benzyl group may improve lipophilicity, its bulkiness could hinder binding to sterically sensitive targets compared to smaller halogens.

Sulfonamide vs. Amide : Sulfonamide-linked compounds exhibit stronger hydrogen bonding but may face metabolic instability compared to amide-linked derivatives .

Polyhalogenation Effects : Dichloro/trichloro substitutions enhance enzyme inhibition (e.g., DHFR) but risk toxicity and poor bioavailability .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1,3,4-thiadiazole derivatives like 4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide?

  • Methodology :

  • Step 1 : React substituted carboxylic acids (e.g., 4-phenylbutyric acid) with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours) to form the thiadiazole core .
  • Step 2 : Introduce the benzamide moiety via nucleophilic substitution by reacting the thiadiazol-2-amine intermediate with benzoyl chloride derivatives in pyridine at room temperature .
  • Step 3 : Purify via recrystallization (e.g., DMSO/water mixtures) or column chromatography, followed by elemental analysis and NMR to confirm purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.9 ppm), thiadiazole NH (δ ~10 ppm), and benzyl groups .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 240–305 for similar compounds) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

  • Approach :

  • Grow crystals via slow evaporation of methanol/CHCl₃ mixtures. Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Analyze bond lengths (e.g., C–S = 1.71–1.74 Å in thiadiazole rings) and angles to confirm planarity.
  • Identify intermolecular interactions (e.g., N–H⋯N hydrogen bonds, π-π stacking) influencing crystal packing .
    • Example : In analogous compounds, centrosymmetric dimers form via N–H⋯N bonds (R factor < 0.05) .

Q. How do substituents on the benzamide group affect bioactivity?

  • Structure-Activity Relationship (SAR) Study :

  • Synthesize derivatives with electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (-OCH₃) groups.
  • Test antibacterial activity against S. aureus and E. coli via MIC assays.
  • Key Finding : Chlorine at the ortho position (2-Cl) enhances activity by 3-fold compared to para substituents, likely due to improved membrane penetration .

Q. How can contradictory results in enzyme inhibition assays be resolved?

  • Troubleshooting :

  • Hypothesis 1 : Non-specific binding to PFOR enzymes may cause false positives. Validate via competitive assays with known inhibitors (e.g., nitazoxanide derivatives) .
  • Hypothesis 2 : Redox instability of the thiadiazole ring under assay conditions. Monitor compound integrity using HPLC-MS during experiments .
  • Control : Include a thiadiazole-free analog to isolate scaffold-specific effects .

Methodological Challenges & Solutions

Q. What strategies optimize yield in multi-step syntheses?

  • Optimization :

  • POCl₃ Stoichiometry : Use 3:1 molar excess of POCl₃ to thiosemicarbazide to drive cyclization .
  • Solvent Choice : Pyridine enhances acylation efficiency by neutralizing HCl .
  • Workflow : Scale reactions sequentially; intermediate purification avoids cross-contamination .

Q. How do computational methods aid in predicting physicochemical properties?

  • Tools :

  • LogP Calculation : Use ChemDraw or PubChem data to estimate lipophilicity (e.g., LogP ~3.2 for the parent compound) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps for hydrogen bonding sites .

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